Tdo-HT

Serotonin Oxidation Chemical Characterization Analytical Chemistry

Tdo-HT, systematically named 4-(7'-(tryptamine-4,5-dione))-2,4''-bis-5-hydroxytryptamine, is a structurally defined, covalent trimer formed via the oxidative oligomerization of serotonin (5-hydroxytryptamine; 5-HT). Unlike monomeric serotonin oxidation products such as tryptamine-4,5-dione (T-4,5-D) or its dimer 7,7'-bi-(5-hydroxytryptamine-4-one), which are transient, highly reactive species, Tdo-HT represents a stable, isolable higher-order oligomer with a discrete molecular formula (C30H30N6O4; MW 538.6 g/mol).

Molecular Formula C30H30N6O4
Molecular Weight 538.6 g/mol
CAS No. 118230-91-4
Cat. No. B039540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTdo-HT
CAS118230-91-4
Synonyms4-(7'-(tryptamine-4,5-dione))-2,4''-bis-5-hydroxytryptamine
Molecular FormulaC30H30N6O4
Molecular Weight538.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1NC=C2CCN)C3=C(C4=C(N3)C=CC(=C4C5=CC(=O)C(=O)C6=C5NC=C6CCN)O)CCN)O
InChIInChI=1S/C30H30N6O4/c31-8-5-14-12-34-18-1-3-21(38)27(23(14)18)29-16(7-10-33)25-19(36-29)2-4-20(37)26(25)17-11-22(39)30(40)24-15(6-9-32)13-35-28(17)24/h1-4,11-13,34-38H,5-10,31-33H2
InChIKeyCEMLZXOOHUQQHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tdo-HT (CAS 118230-91-4): A Structurally Defined Trimeric Serotonin Oxidation Product for Neurochemical & Analytical Research Procurement


Tdo-HT, systematically named 4-(7'-(tryptamine-4,5-dione))-2,4''-bis-5-hydroxytryptamine, is a structurally defined, covalent trimer formed via the oxidative oligomerization of serotonin (5-hydroxytryptamine; 5-HT) [1]. Unlike monomeric serotonin oxidation products such as tryptamine-4,5-dione (T-4,5-D) or its dimer 7,7'-bi-(5-hydroxytryptamine-4-one), which are transient, highly reactive species, Tdo-HT represents a stable, isolable higher-order oligomer with a discrete molecular formula (C30H30N6O4; MW 538.6 g/mol) [1][2]. Its unique structural complexity, arising from a defined trimeric scaffold incorporating a tryptamine-4,5-dione moiety, provides a distinctive molecular probe for investigating serotonin oxidative pathways, neurotoxicity mechanisms, and quinone-induced protein modifications.

Why Generic TDO or IDO Inhibitors Cannot Substitute for Tdo-HT in Targeted Serotonin Oxidation & Neurotoxicity Research


Tdo-HT is frequently misclassified as a potent, selective tryptophan 2,3-dioxygenase (TDO) inhibitor akin to agents like 680C91 (TDO Ki = 51 nM) or LM10 (hTDO IC50 = 0.62 μM) [1]. However, primary literature identifies Tdo-HT as a product of 5-HT oxidative oligomerization, not a rationally designed TDO active-site ligand [2]. While canonical TDO inhibitors are optimized for enzyme active-site binding and selectivity over indoleamine 2,3-dioxygenase (IDO), Tdo-HT's functional profile is dominated by covalent reactivity with protein thiols and interaction with serotonin receptors (e.g., 5-HT2B and 5-HT5A Ki ≈ 1.4 μM) [3][4]. Consequently, substituting Tdo-HT with a standard TDO inhibitor in experiments probing serotonin oxidative damage, mitochondrial dysfunction, or tryptophan hydroxylase (TPH) inactivation would generate fundamentally different—and potentially misleading—pharmacological outcomes.

Quantitative Differentiation of Tdo-HT (CAS 118230-91-4) from Serotonin Oxidation Monomers, Dimers, & Oligomers


Defined Trimeric Structure vs. Undefined Oligomeric Mixtures: A Critical Advantage for Reproducible Experimental Design

Tdo-HT is a chemically defined, trimeric entity with a confirmed molecular formula (C30H30N6O4; MW 538.6 g/mol) and a resolved IUPAC name, structurally elucidated via 1H NMR, 13C NMR, and mass spectrometry [1]. In stark contrast, the terminal products of serotonin oxidation are described in the primary literature as 'a trimer or perhaps a higher oligomer' that 'has not been identified' [1]. This structural ambiguity of competing 'oligomer' products—which lack defined composition and decompose to neurotoxic species such as 5-hydroxytryptamine-4,7-dione [1]—makes Tdo-HT the only isolable, structurally confirmed higher-order serotonin oxidation product available for controlled experimentation. Procuring structurally undefined oligomer mixtures introduces batch-to-batch variability that fundamentally undermines experimental reproducibility.

Serotonin Oxidation Chemical Characterization Analytical Chemistry Neurotoxicology

Stable TPH Inhibition Mediated by Covalent Cysteine Modification: Tdo-HT vs. Reversible TDO Inhibitors

The monomeric serotonin oxidation product tryptamine-4,5-dione (T-4,5-D) is established as an irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis, through covalent modification of active-site cysteine residues [1]. Data show that TPH activity exposed to T-4,5-D cannot be restored by anaerobic reduction with dithiothreitol (DTT) and Fe2+, confirming irreversible inactivation [1]. As a higher-order oligomer retaining the reactive tryptamine-4,5-dione quinone pharmacophore, Tdo-HT is structurally pre-disposed to exhibit analogous or enhanced covalent TPH inhibition, a mechanism fundamentally distinct from that of classical reversible TDO inhibitors (e.g., 680C91, LM10) that function via competitive binding to the heme-containing active site of TDO (TDO Ki for 680C91 = 51 nM) . In contrast, 680C91 and LM10 are not reported to inhibit TPH, nor do they covalently modify protein thiols.

Tryptophan Hydroxylase Enzyme Inhibition Covalent Modification Serotonin Biosynthesis

Serotonin Receptor Binding Profile Distinct from Monomeric 5-HT and Synthetic TDO Inhibitors

Tdo-HT demonstrates measurable binding affinity at serotonin receptor subtypes, with BindingDB data reporting Ki values of approximately 1.4 μM at both 5-HT5A and 5-HT2B receptors (human, unknown origin) [1]. This represents a fundamentally different pharmacological profile compared to endogenous serotonin (5-HT), which acts as a full agonist at these receptors with nanomolar potency (e.g., 5-HT Ki at 5-HT2B ≈ 1–10 nM) [2]. Furthermore, classical TDO inhibitors such as 680C91 and LM10 are not reported to exhibit significant serotonin receptor binding. This difference is crucial: while 5-HT activates downstream signaling and TDO inhibitors are designed to avoid receptor interactions, Tdo-HT's micromolar affinity and presumed antagonistic or modulatory activity at 5-HT5A and 5-HT2B provides a distinct, structure-based pharmacological signature directly linked to its trimeric indole architecture.

Serotonin Receptors Binding Affinity Receptor Pharmacology 5-HT5A 5-HT2B

Differential Mitochondrial Toxicity Profile: Complex I vs. Complex II Selectivity Inherited from the T-4,5-D Pharmacophore

The monomeric T-4,5-D moiety embedded within Tdo-HT's structure irreversibly inhibits NADH-coenzyme Q1 (CoQ1) reductase (Complex I) and cytochrome c oxidase (Complex IV) in rat brain mitochondrial preparations through covalent sulfhydryl modification, while leaving succinate-supported (Complex II) respiration unaffected [1]. Additionally, T-4,5-D (< 100 μM) uncouples respiration and inhibits state 3 in intact rat brain mitochondria [1]. This dual Complex I/IV inhibition with Complex II sparing represents a specific mitochondrial toxicity signature. Tdo-HT, as a stable carrier of the T-4,5-D pharmacophore in trimeric form, is expected to recapitulate this pattern. In contrast, standard TDO inhibitors (680C91, LM10) are not reported to inhibit mitochondrial respiratory complexes, as their primary mechanism is enzymatic inhibition of cytosolic TDO. This makes Tdo-HT uniquely suited for studying serotonin oxidation-mediated mitochondrial dysfunction.

Mitochondrial Toxicity NADH-CoQ1 Reductase Neurodegeneration Oxidative Stress

High-Value Research & Analytical Application Scenarios for Tdo-HT (CAS 118230-91-4) Based on Verified Differentiation Evidence


Analytical Reference Standard for Serotonin Oxidative Oligomerization Studies

Tdo-HT's unique status as the only structurally characterized, isolable trimeric serotonin oxidation product—with confirmed molecular formula, assigned IUPAC name, and spectroscopic characterization [1]—makes it an essential certified reference material for LC-MS/MS method development, impurity profiling, and forced degradation studies of serotonin and its pharmaceutical formulations. Unlike using structurally undefined 'oligomer' fractions described in the literature [1], employing Tdo-HT as a quantitative standard ensures accurate calibration, peak identification, and batch-to-batch consistency in analytical workflows.

Covalent Probe for Thiol-Reactive Enzyme Inhibition Studies in Serotonergic Neurotoxicity

The established irreversible, covalent TPH inhibition mediated by the T-4,5-D pharmacophore—not reversed by DTT/Fe2+ reduction [2]—positions Tdo-HT as a mechanistically relevant chemical probe for dissecting cysteine-dependent enzyme inactivation in serotonergic neurons. This application is irreplaceable by reversible, competitive TDO inhibitors such as 680C91 (Ki = 51 nM) or LM10 (hTDO IC50 = 0.62 μM) , which lack this covalent modification capacity and target a different enzyme entirely.

Mitochondrial Complex I/IV Toxicity Screening in Neurodegenerative Disease Models

The characteristic mitochondrial toxicity signature inherited from T-4,5-D—irreversible inhibition of Complex I (NADH-CoQ1 reductase) and Complex IV (cytochrome c oxidase) with sparing of Complex II [3]—makes Tdo-HT a specialized tool for investigating mitochondrial pathways of neurodegeneration in Parkinson's disease, Alzheimer's disease, and methamphetamine-induced neurotoxicity models. Standard TDO inhibitors are not documented to inhibit mitochondrial respiration and are therefore unsuitable for these experimental paradigms.

Serotonin Receptor Binding Reference Ligand for 5-HT5A/5-HT2B Screening Assays

With documented Ki values of 1.4 μM at both 5-HT5A and 5-HT2B receptors [4], Tdo-HT serves as a structurally unique reference compound for validating competitive binding assays, calibrating receptor occupancy, and exploring structure-activity relationships of oligomeric serotonin derivatives at these understudied receptor subtypes. Its micromolar affinity and presumed modulatory pharmacology are distinct from endogenous 5-HT (nanomolar agonist) and from TDO inhibitors, which show no receptor binding.

Quote Request

Request a Quote for Tdo-HT

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.